2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Overview
Description
“2-Bromo-5-fluoro-1-methyl-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 g/mol . The compound is also known by other names such as “2-bromo-1-fluoro-5-methyl-3-nitro-benzene”, “4-bromo-5-fluoro-3-nitrotoluene”, and "4-Bromo-3-fluoro-5-nitrotoluene" .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C7H5BrFNO2/c1-4-2-5 (9)7 (8)6 (3-4)10 (11)12/h2-3H,1H3
. The Canonical SMILES is CC1=CC (=C (C (=C1)F)Br) [N+] (=O) [O-]
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.02 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 232.94877 g/mol . The topological polar surface area is 45.8 Ų . The compound is predicted to have a boiling point of 240.9±35.0 °C and a density of 1.696±0.06 g/cm3 .Scientific Research Applications
Chemical Characterization and Binding Properties
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene, due to its structural characteristics, might be involved in studies related to chemical binding and receptor interaction, much like its related compounds. For instance, 6-Bromo-3'-nitroflavone, a structurally related compound, has been studied for its selective recognition of benzodiazepine receptors, indicating potential applications in pharmacological research, particularly in understanding receptor-ligand interactions and exploring therapeutic avenues in anxiety disorders (Wolfman et al., 1998).
Radiolabeling for Imaging Studies
Compounds similar to this compound, such as 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine, have been explored as ligands for tumor proliferation studies, particularly in the context of positron emission tomography (PET) imaging. These studies involve radiolabeling to trace cellular processes, indicating potential applications in cancer research and diagnostic imaging to assess treatment efficacy and understand cellular proliferation dynamics (Borbath et al., 2001).
Metabolic Pathway Elucidation
Exploring the metabolic pathways of nitrobenzene compounds, to which this compound is structurally related, provides insights into their biotransformation and potential toxicological impacts. Studies on nitrobenzene metabolism in rats and mice have shed light on the formation of various metabolites, which can inform safety assessments and environmental impact analyses of such compounds (Rickert et al., 1983).
Toxicology and Safety Studies
The toxicological profiles of bromo- and nitro-substituted benzene derivatives, including their impacts on liver and kidney function, are crucial for understanding their safety and environmental implications. Research into the mechanisms of toxicity, including the role of metabolic pathways and enzyme interactions, helps in the risk assessment and safe handling of these chemicals (Lertratanangkoon & Scimeca, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound contains bromine, fluorine, and nitro functional groups , which can interact with various biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (23402 g/mol) suggests that it could potentially be absorbed and distributed in the body .
Result of Action
It’s known that benzene derivatives can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene . For instance, the compound is stable at room temperature but may decompose when heated or exposed to light . Additionally, it’s soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .
Properties
IUPAC Name |
2-bromo-5-fluoro-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQADGOVHRHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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